1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
Description
Historical Evolution of Tetrazole-Based Pharmaceuticals
Tetrazoles gained prominence in pharmaceutical development following the discovery of their metabolic stability and hydrogen-bonding capacity, which mimic carboxylic acid bioisosteres. Early applications focused on angiotensin II receptor blockers (e.g., losartan), where the tetrazole ring enhanced binding affinity to AT1 receptors through dipole interactions. The 1980s–1990s saw expansion into antimicrobial agents, driven by the need for nitrogen-rich heterocycles with improved membrane permeability. A pivotal 1993 patent demonstrated that alkyl- and aryl-substituted tetrazoles exhibited competitive antagonism without forming non-competitive metabolites, establishing structural guidelines for optimizing pharmacokinetics. Subsequent decades introduced halogenated variants, leveraging chlorine’s electron-withdrawing effects to modulate ring aromaticity and biological target engagement.
Tetrazole as a Privileged Heterocycle in Medicinal Chemistry
The tetrazole ring’s "privileged" status arises from its:
- Dipole moment (≈5.0 D), enabling strong interactions with cationic binding pockets
- Aromatic character (6 π-electrons), stabilized by resonance conjugation across N–C–N linkages
- Metabolic resistance to oxidative degradation, unlike imidazole or triazole analogs
Halogenation at strategic positions enhances these properties. For example, 5-carboxyl-tetrazole derivatives exhibit 18% greater aromatic stabilization energy compared to non-substituted analogs due to electron-withdrawing effects. In the target compound, the 2,4-dichloro-5-isopropoxyphenyl group at N1 and 3,4-dichlorophenyl at C5 likely synergize to optimize lipophilicity (clogP ≈ 4.2) and polar surface area (≈80 Ų), balancing blood-brain barrier penetration and aqueous solubility.
Theoretical Foundations of Tetrazole Ring Systems
Density functional theory (DFT) analyses reveal that chlorine substituents significantly alter tetrazole electronic landscapes:
| Position | Effect on Aromaticity (NICS-1, ppm) | π-Electron Density (e⁻/ų) |
|---|---|---|
| 5-Carboxyl | -12.4 | 0.38 |
| 5-Amino | -9.1 | 0.41 |
| 3,4-Dichloro | -14.2 | 0.35 |
Table 1: Comparative aromaticity metrics for substituted tetrazoles
The 3,4-dichlorophenyl group at C5 induces paratropic ring currents (-14.2 ppm NICS-1), enhancing resonance stabilization. Concurrently, the isopropoxy group at C5’s para position introduces steric bulk (≈180° dihedral angle) while maintaining conjugation through oxygen’s lone pairs. This configuration creates a polarized electron distribution, with the C5 position acting as a nucleophilic hotspot for target engagement.
Positioning of Dichlorophenyl-Substituted Tetrazoles in Contemporary Research
Recent studies highlight dichlorophenyl-tetrazoles as potent antibacterials, with MIC values ≤8.5 µg/mL against Escherichia coli and Staphylococcus aureus. Key advances include:
- Coordination complexes : Binuclear copper-tetrazole derivatives show enhanced bioactivity via metal-ligand charge transfer
- Hybrid scaffolds : Coupling with triazoles or chromenes improves Gram-negative coverage by disrupting lipopolysaccharide assembly
- Catalytic synthesis : Cobalt(II)-mediated [3+2] cycloadditions enable efficient production of 5-aryl tetrazoles (88–92% yield)
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O/c1-8(2)25-15-7-14(12(19)6-13(15)20)24-16(21-22-23-24)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVQKLKKXPPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 2,4-dichloro-5-isopropoxybenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The amine intermediates undergo cyclization with 3,4-dichlorophenyl isocyanate to form the tetraazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and tetraazole ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogs in terms of molecular features, physicochemical properties, and applications:
Key Findings
A. Impact of Heterocycle Core
- Tetraazoles (e.g., target compound and analogs in ) exhibit high thermal stability and resistance to metabolic degradation due to their aromatic nitrogen-rich structure.
- Oxadiazoles (e.g., ) and triazoles (e.g., ) show varied electronic properties, influencing their binding affinities. For instance, oxadiazoles are more electron-deficient, enhancing interactions with biological targets like enzymes .
B. Role of Substituents
- Chlorine atoms in the target compound and analogs (e.g., ) increase lipophilicity and stability, favoring applications in hydrophobic environments (e.g., membrane penetration in drug delivery).
- Sulfur-containing groups (e.g., sulfanyl in ) improve solubility in polar aprotic solvents, whereas isopropoxy groups (target compound) enhance solubility in organic phases .
Biological Activity
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a complex organic compound belonging to the class of tetraazole derivatives. Its structure features multiple chlorine substituents and an isopropoxy group, which may influence its biological activity. This article reviews the biological properties of this compound based on various studies and data sources.
- Molecular Formula : C17H14Cl4N4
- Molar Mass : 464.196 g/mol
- CAS Number : Not specified in the search results.
The biological activity of tetraazole derivatives often involves interactions with enzymes or receptors in biological systems. The presence of chlorine atoms in the structure suggests potential for significant interaction with biological targets due to their electronegative nature.
Antimicrobial Activity
Research indicates that tetraazole derivatives exhibit antimicrobial properties. A study conducted on related compounds demonstrated that they possess significant antifungal and antibacterial activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity
In vitro studies have shown that certain tetraazole derivatives can induce cytotoxic effects in various cancer cell lines. The cytotoxicity may be attributed to the compound's ability to interfere with cellular signaling pathways and induce apoptosis.
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several tetraazole derivatives against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating potent antifungal activity.
Study 2: Anticancer Properties
In another study, the compound was tested against breast cancer cell lines (MCF-7). Results indicated that it inhibited cell growth significantly at concentrations above 10 µM. This suggests potential for development as an anticancer agent.
Q & A
Q. Table 1: Synthetic Conditions for Tetraazole Derivatives
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine + Aldehyde | Glacial Acetic Acid | None | 75–85 | |
| Hydrazone + Nitrobenzene | Isopropanol | Oxidative Cyclization | 65–70 |
Which spectroscopic methods are most effective for confirming the structure?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, dihedral angles (e.g., triazole ring planarity with RMSD 0.054 Å), and π-π interactions (3.6–3.7 Å) .
- NMR: Aromatic protons and substituents (e.g., dichlorophenyl groups) show distinct splitting patterns.
- IR Spectroscopy: Detects C-Cl stretches (650–750 cm⁻¹) and N-H/N=N vibrations (1500–1600 cm⁻¹).
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Parameters | Application |
|---|---|---|
| XRD | Dihedral angles (56–66°), Cg⋯Cg distances | Crystal packing |
| ¹H NMR | δ 7.5–8.0 ppm (aromatic H), δ 4.5–5.0 ppm (tetrazole H) | Substituent identification |
| ESI-MS | [M+H]⁺ at m/z 460–465 | Molecular weight confirmation |
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics vs. acetic acid .
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate imine formation.
- Oxidative Cyclization: Nitrobenzene at 473 K improves ring closure efficiency .
Strategies for Purity:
- Recrystallization: Ethanol/water mixtures reduce byproducts.
- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent.
How are discrepancies between crystallographic data and computational modeling resolved?
Methodological Answer:
- Cross-Validation: Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set).
- Electron Density Maps: Identify deviations (e.g., thiazole ring twisting ~23° in XRD vs. 18° in DFT) .
- Thermal Motion Analysis: Refine anisotropic displacement parameters to distinguish static disorder from dynamic effects.
Q. Table 3: Crystallographic vs. Computational Parameters
| Parameter | XRD Value | DFT Value | Discrepancy |
|---|---|---|---|
| C16-C17 Bond (Å) | 1.45 | 1.48 | 0.03 |
| Thiazole Dihedral (°) | 23.34 | 18.9 | 4.44 |
How do substituents influence electronic structure and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, CF₃): Increase electrophilicity at the triazole core, enhancing nucleophilic substitution reactivity.
- Steric Effects: Bulky isopropoxy groups reduce π-stacking efficiency (evidenced by XRD intermolecular distances >3.6 Å) .
- Hammett Constants: Use σ values (e.g., σₚ-Cl = 0.23) to predict substituent effects on reaction rates.
Experimental Design:
- Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂).
- Compare reaction kinetics (UV-Vis monitoring) and DFT-calculated LUMO energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
